4-Phenyloxazole

Description

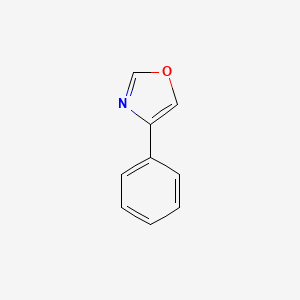

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFMLYSGIKHECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343354 |

Source

|

| Record name | 4-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-89-9 |

Source

|

| Record name | 4-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-phenyloxazole molecular formula and weight

This technical guide is structured as a high-level monograph for drug development professionals. It synthesizes physicochemical data, synthetic protocols, and therapeutic applications of the 4-phenyloxazole scaffold.[1]

Molecular Architecture, Synthetic Protocols, and Therapeutic Utility

Part 1: Physicochemical Identity

The 4-phenyloxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its 5-phenyl isomer.[1] It serves as a critical bioisostere for amide bonds and a rigid linker in kinase inhibitors, positioning hydrophobic aryl groups into specific enzymatic pockets (e.g., ATP-binding sites).

Core Specifications

| Property | Specification |

| IUPAC Name | 4-Phenyl-1,3-oxazole |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Monoisotopic Mass | 145.0528 Da |

| CAS Registry | 20662-89-9 |

| Physical State | Viscous oil / Low-melting solid (Commercial grade often liquid) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| LogP (Predicted) | ~2.3 (Lipophilic) |

Structural Logic

The oxazole ring is a 5-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.[2]

-

Basicity: The nitrogen atom is weakly basic (pK

of conjugate acid ~0.8), allowing for H-bond acceptance in active sites without protonation at physiological pH. -

Regiochemistry: In 4-phenyloxazole , the phenyl ring is attached to the carbon adjacent to the nitrogen (C4). This creates a specific vector for

-

Part 2: Synthetic Architecture

A common pitfall in oxazole synthesis is the regiochemical ambiguity between 4-substituted and 5-substituted products. The Van Leusen reaction (TosMIC + Aldehyde) typically yields 5-substituted oxazoles.

To synthesize 4-phenyloxazole with high fidelity, the Bredereck Synthesis (using

Primary Protocol: Modified Bredereck Synthesis

This method is preferred for its operational simplicity and regiocontrol. It utilizes formamide as both the solvent and the source of the C2-N3 fragment.

Reaction Scheme:

Step-by-Step Methodology

-

Reagent Setup:

-

Substrate: 2-Bromoacetophenone (10.0 mmol, 1.99 g).

-

Reagent/Solvent: Formamide (excess, 10 mL).

-

Catalyst: Conc. H₂SO₄ (catalytic, 2-3 drops) or Bronsted acid equivalent.

-

-

Reaction:

-

Charge a round-bottom flask with 2-bromoacetophenone and formamide.

-

Heat the mixture to 130–140°C for 2–4 hours. Note: High temperature is required to drive the condensation and dehydration.

-

Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) will disappear, and a new fluorescent spot (Rf ~0.4) will appear.[3][4]

-

-

Workup:

-

Cool reaction to room temperature.[4]

-

Pour into crushed ice/water (50 mL) and neutralize with saturated NaHCO₃.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

-

Yield: Typically 60–75% as a pale yellow oil.

-

Synthetic Logic Diagram (DOT)

Caption: Workflow for the regioselective synthesis of 4-phenyloxazole via formamide condensation.

Part 3: Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following data confirms the structure of 4-phenyloxazole, distinguishing it from the 5-phenyl isomer (where the C4-H proton singlet would appear at a different shift).

Spectroscopic Signature

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | C2-H (Oxazole proton between O and N) | |

| C5-H (Oxazole proton adjacent to O) | ||

| Ortho-Ph protons | ||

| Meta/Para-Ph protons | ||

| ¹³C NMR (100 MHz, CDCl₃) | C2 (Azomethine carbon) | |

| C4 (Quaternary ipso-carbon) | ||

| C5 (Oxazole ring carbon) | ||

| Mass Spectrometry | m/z 146.06 [M+H]⁺ | Protonated molecular ion |

Validation Check: The presence of two distinct singlets in the aromatic region (C2-H and C5-H) confirms the 4-substituted structure. A 4,5-disubstituted oxazole would lack the C5-H singlet.

Part 4: Therapeutic Utility & Pharmacophore Mapping

In drug development, the 4-phenyloxazole scaffold is not merely a linker; it is a functional pharmacophore.

Mechanism of Action: Kinase Inhibition

The oxazole ring mimics the adenine ring of ATP in kinase inhibitors.

-

H-Bond Acceptor: The N3 nitrogen accepts a hydrogen bond from the "hinge region" of the kinase backbone.

-

Hydrophobic Clamp: The C4-phenyl group projects into the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

Case Study: NSAIDs and COX-2 Inhibition

While Oxaprozin (a marketed NSAID) utilizes a 4,5-diphenyloxazole scaffold, the 4-phenyloxazole core is a validated precursor for Valdecoxib analogs (COX-2 selective inhibitors). The C4-phenyl group aligns with the hydrophobic channel of the COX-2 enzyme, while the C5 position can be derivatized with sulfonamides to engage the Arg120 side chain.

Pharmacophore Interaction Diagram (DOT)

Caption: Pharmacophore map showing the binding mode of 4-phenyloxazole in a theoretical kinase ATP-binding site.

References

-

PubChem. (2025). 4-Phenyl-1,3-oxazole Compound Summary. National Library of Medicine. [Link]

-

Beilstein J. Org. Chem. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

-

RSC Medicinal Chemistry. (2021). Oxazolidinones and Oxazoles as versatile scaffolds in medicinal chemistry. [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Phenyloxazole

Executive Summary

4-Phenyloxazole (CAS: 765-63-9) is a critical heterocyclic scaffold utilized extensively in medicinal chemistry (as a pharmacophore for NSAIDs and enzyme inhibitors) and in material science as a primary organic scintillator. Its electronic structure, characterized by the 1,3-oxazole ring substituted at the 4-position with a phenyl group, imparts unique fluorescence properties and chemical reactivity.

This technical guide provides a comprehensive spectroscopic atlas (NMR, IR, Mass Spectrometry) and a validated synthesis protocol for 4-phenyloxazole. It is designed for researchers requiring high-fidelity reference data for structural elucidation and purity analysis.

Part 1: Synthesis & Structural Context[1]

Validated Synthesis Protocol (Bredereck Synthesis)

The most robust route to 4-phenyloxazole involves the cyclocondensation of

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the formamide oxygen on the

Protocol:

-

Reagents:

-Bromoacetophenone (1.0 eq), Formamide (excess, ~15-20 eq). -

Conditions: Heat neat mixture at 130–140°C for 2–4 hours.

-

Workup: Pour into ice water, neutralize with NaHCO

, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography (Hexane:EtOAc).

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Bredereck synthesis of 4-phenyloxazole.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 4-phenyloxazole is distinct due to the two heteroatoms (O and N) in the ring, which create significant deshielding effects.

-

Solvent: CDCl

(Chloroform-d) -

Reference: TMS (0.00 ppm)

H NMR Interpretation

The oxazole ring protons (H2 and H5) appear as singlets in the aromatic region.

-

H2 (C2-H): Located between the oxygen and nitrogen, this proton is the most deshielded. It typically appears as a sharp singlet around 7.90 – 8.00 ppm .

-

H5 (C5-H): Located adjacent to the oxygen and the phenyl ring. It appears slightly downfield of the phenyl protons but often upfield of H2, typically around 7.80 – 7.95 ppm . Note: In some high-resolution spectra, long-range coupling (

Hz) may be observed between H2 and H5. -

Phenyl Group: Appears as a multiplet in the 7.30 – 7.80 ppm range.

C NMR Interpretation

-

C2: The carbon between O and N is extremely deshielded (~150-152 ppm).

-

C4/C5: The C4 (quaternary) and C5 (CH) carbons appear in the 130-140 ppm range.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the oxazole ring and the phenyl substituent.

-

Molecular Ion (

): m/z 145 (Base peak or very high intensity). -

Fragmentation Pathway:

-

Loss of HCN (27 Da): Cleavage of the O1-C2 and C4-C5 bonds often results in the loss of neutral HCN, yielding a radical cation at m/z 118.

-

Loss of CO (28 Da): Cleavage involving the oxygen atom can lead to the expulsion of carbon monoxide, yielding m/z 117.

-

Benzoyl Cation (

): A characteristic peak at m/z 105 often appears if the ring rearranges to expel fragments leaving the benzoyl moiety.

-

Mass Spec Fragmentation Logic

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum is useful for confirming the presence of the oxazole ring breathing modes and the absence of the carbonyl stretch from the starting material (

-

C=N Stretch: ~1550 – 1580 cm

(Characteristic of the oxazole ring). -

C-O-C Stretch: ~1080 – 1150 cm

. -

Aromatic C-H: > 3000 cm

(Weak). -

Ring Breathing: ~1480 – 1500 cm

.

Part 3: Consolidated Data Tables

Table 1: H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integral | Assignment |

| H-2 | 7.96 | Singlet (s) | 1H | Oxazole Ring (N-CH=O) |

| H-5 | 7.85 | Singlet (s) | 1H | Oxazole Ring (O-CH=C) |

| Ph-o | 7.75 – 7.80 | Multiplet (m) | 2H | Phenyl (Ortho) |

| Ph-m, p | 7.30 – 7.45 | Multiplet (m) | 3H | Phenyl (Meta/Para) |

Table 2: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm | Intensity | Functional Group Assignment |

| 3120 - 3050 | Weak | C-H Stretch (Aromatic/Heteroaromatic) |

| 1610, 1550 | Medium | C=N / C=C Ring Stretch |

| 1490 | Strong | Oxazole Ring Breathing |

| 1260, 1130 | Medium | C-O-C Asymmetric Stretch |

| 745, 690 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

References

- Synthesis Validation:Bredereck, H., & Gompper, R. (1954). "Formamide in organic synthesis." Chemische Berichte.

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 5621 (Oxazole derivatives). [Link]

-

Mass Spectrometry: NIST Mass Spec Data Center. "Fragmentation of Oxazole Derivatives." NIST Chemistry WebBook, SRD 69. [Link][1]

-

General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Photophysical Properties of Phenyl-Substituted Oxazoles: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of phenyl-substituted oxazoles, specifically focusing on 2,5-diphenyloxazole (PPO) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP). These compounds are the workhorses of scintillation counting and are increasingly relevant in organic optoelectronics (OLEDs). This document moves beyond basic spectral data to explore the conformational dynamics governing their excited states, the causality behind their high quantum yields, and the rigorous protocols required for their characterization.

Molecular Architecture & Electronic Structure

The core scaffold of phenyl-substituted oxazoles consists of an oxazole heterocycle flanked by phenyl rings. The photophysics are dictated by the extent of

-

PPO (Primary Scintillator): A biphenyl-like structure where the oxazole ring bridges two phenyl groups. In the ground state (

), steric hindrance forces a twisted conformation. Upon excitation ( -

POPOP (Secondary Shifter): Contains two phenyloxazole units linked by a central benzene ring. This extended conjugation results in a bathochromic shift (red-shift) relative to PPO, making it ideal for absorbing PPO emission and re-emitting at wavelengths compatible with photomultiplier tubes (PMTs).

Mechanistic Insight: The "Electromer" vs. Conformational Relaxation

Historically, the anomalous large Stokes shift and dual amplified spontaneous emission (ASE) spikes in PPO were attributed to "electromers" (distinct electronic conformers). Modern analysis refutes this, demonstrating that the behavior stems from conformational relaxation . The molecule absorbs light in a twisted geometry and emits from a planarized, lower-energy excited state. This geometric reorganization is the primary driver of the large Stokes shift (~4000–5000 cm⁻¹), a critical feature that prevents self-absorption in high-concentration scintillator cocktails.

Fundamental Photophysical Parameters

The following data summarizes the core properties of PPO and POPOP in non-polar solvents (Cyclohexane/Toluene), where they are most commonly deployed.

Comparative Photophysics Table

| Parameter | PPO (2,5-Diphenyloxazole) | POPOP (Bis-phenyloxazolyl-benzene) | Push-Pull Derivative (Model)* |

| Abs. Max ( | 303 nm | 360 nm | ~380–420 nm |

| Em. Max ( | 358–365 nm | 410–420 nm | ~480–550 nm |

| Stokes Shift | ~5000 cm⁻¹ (Large) | ~3500 cm⁻¹ (Moderate) | >6000 cm⁻¹ (Solvent dependent) |

| Quantum Yield ( | ~1.0 (Cyclohexane) | 0.93 – 0.97 | 0.60 – 0.90 |

| Lifetime ( | 1.4 – 1.6 ns | 1.1 – 1.3 ns | 2.0 – 5.0 ns |

| Transition Type | ICT (Intramolecular Charge Transfer) |

*Note: Push-pull derivatives (e.g., with dimethylamino substituents) exhibit strong solvatochromism due to Intramolecular Charge Transfer (ICT).

Jablonski Diagram: Conformational Relaxation

The diagram below illustrates the energy pathway, highlighting the geometric relaxation in the excited state (

Caption: Energy level diagram showing the critical conformational planarization step between absorption and emission.

Solvatochromism & Environmental Sensitivity

While PPO and POPOP are relatively insensitive to solvent polarity (due to their symmetric, non-polar nature), derivatives substituted with electron donors (e.g., amines) and acceptors (e.g., cyano groups) exhibit strong positive solvatochromism .

-

Mechanism: Upon excitation, electron density shifts from the donor to the oxazole/acceptor (ICT state). This creates a large excited-state dipole moment (

). -

Lippert-Mataga Analysis: In polar solvents, the solvent dipoles reorient to stabilize this highly polarized excited state, lowering the energy of the

state and causing a redshift in emission. -

Practical Implication: In drug development, phenyl-oxazole derivatives can serve as polarity probes for hydrophobic pockets in proteins.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (

Scientific Integrity Check: This protocol uses the comparative method. Relying on single-point measurements is a common source of error. This protocol mandates the gradient method to eliminate concentration-dependent artifacts.

Reagents & Standards

-

Standard (St): Quinine Sulfate in 0.1 M H₂SO₄ (

) or PPO in Cyclohexane ( -

Solvent: Spectroscopic grade cyclohexane or ethanol (non-fluorescent).

Step-by-Step Methodology

-

Absorbance Tuning: Prepare 4-5 dilutions of both the sample (

) and the standard (-

Critical Constraint: The Optical Density (OD) at the excitation wavelength (

) must be < 0.1 (ideally 0.01–0.05) to prevent inner-filter effects (re-absorption of emitted light).[1]

-

-

Acquisition:

-

Data Processing:

-

Plot

(y-axis) vs. -

Calculate the slope (

) for both linear regression lines. -

Validation: The intercept should be zero. Non-zero intercepts indicate background contamination or scattering.

-

-

Calculation: Apply the comparative equation:

-

(Refractive Index): This correction is mandatory when solvents differ. For example, if comparing a sample in Toluene (

-

(Refractive Index): This correction is mandatory when solvents differ. For example, if comparing a sample in Toluene (

Workflow Visualization

Caption: Gradient-based workflow for rigorous relative quantum yield determination.

Applications: From Nuclear Physics to OLEDs

Liquid Scintillation Counting (LSC)

-

Role: PPO is the primary solute (3-5 g/L) in liquid scintillators. It captures energy from solvent excitation (caused by

-particles) via Förster Resonance Energy Transfer (FRET) and emits UV light. -

The Shifter: POPOP (0.1-0.5 g/L) absorbs PPO's UV emission and re-emits in the blue/violet (410-420 nm), matching the peak sensitivity of bialkali PMTs.

Organic Light Emitting Diodes (OLEDs)[3][4]

-

Electron Transport: The oxazole ring is electron-deficient, making phenyl-oxazoles excellent Electron Transport Materials (ETM).

-

Blue Emitters: Due to their high quantum yield and thermal stability, derivatives of these molecules are used as blue dopants or host materials in fluorescent OLED stacks.

References

-

NIST/PhotochemCAD: 2,5-Diphenyloxazole (PPO) Spectral Data. Oregon Medical Laser Center.

-

IUPAC Technical Report: Standards for photoluminescence quantum yield measurements in solution. Pure Appl. Chem., 2011.[3]

-

ResearchGate/Methods: Fluorescence Quantum Yields—Methods of Determination and Standards.

-

NIH/PubMed: Conformational switching modulates excited-state pathways. (Context on conformational relaxation mechanisms).

Sources

The Multifaceted Mechanisms of 4-Phenyloxazole Derivatives in Biological Systems: A Technical Guide for Researchers

Introduction: The Prominence of the 4-Phenyloxazole Scaffold in Drug Discovery

The 4-phenyloxazole motif, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.[1] Derivatives of 4-phenyloxazole have demonstrated significant potential as anti-inflammatory, anticancer, analgesic, antibacterial, and antiprotozoal agents.[1][2] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of 4-phenyloxazole derivatives, offering researchers, scientists, and drug development professionals a thorough understanding of their therapeutic potential. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A primary and well-established mechanism of action for many 4-phenyloxazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key mediator of inflammation, responsible for the synthesis of prostaglandins that cause pain and swelling.[4] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the gastric mucosa, COX-2 is inducible and its levels rise significantly during inflammation. Therefore, selective COX-2 inhibitors offer the promise of effective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

Molecular Mechanism and Signaling Pathway

4-Phenyloxazole-based COX-2 inhibitors typically feature a diarylheterocyclic structure, which allows them to fit into the active site of the COX-2 enzyme. The specific substitutions on the phenyl and oxazole rings are crucial for both potency and selectivity.[4] By binding to the active site, these compounds block the entry of the substrate, arachidonic acid, thereby preventing its conversion to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Figure 1: COX-2 Inhibition Pathway by 4-Phenyloxazole Derivatives.

Quantitative Data: COX-1 and COX-2 Inhibition

The table below summarizes the in vitro inhibitory activity of representative 4-phenyloxazole derivatives against COX-1 and COX-2 enzymes. The IC50 values highlight the potency and selectivity of these compounds.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | >100 | 0.29 | >344 | [5] |

| Phenyl quinoline phenol derivative 4h | - | 0.026 | - | [6] |

| Phenyl quinoline phenol derivative 4j | - | 0.102 | - | [6] |

| Isoxazole derivative C3 | - | - | - | [4] |

| Isoxazole derivative C5 | - | - | - | [4] |

| Isoxazole derivative C6 | - | - | - | [4] |

| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 | [7] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

Test compounds (dissolved in DMSO)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of the test compound or vehicle (DMSO). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Anticancer Activity: Disruption of Microtubule Dynamics

Several 4-phenyloxazole derivatives have demonstrated potent anticancer activity by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[9] Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[9] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[10]

Molecular Mechanism and Downstream Signaling

4-Phenyloxazole-based tubulin polymerization inhibitors often bind to the colchicine-binding site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of the mitotic spindle during cell division is a critical consequence, which activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, activation of caspases (caspase-9 and caspase-3), and eventual programmed cell death.[10][11]

Figure 2: Anticancer Mechanism via Tubulin Polymerization Inhibition.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

The following table presents the IC50 values for tubulin polymerization inhibition and the cytotoxic effects of some 4-phenyloxazole and related derivatives against various cancer cell lines.

| Compound/Derivative | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity GI50/CTC50 (µM) | Reference |

| Thiazol-5(4H)-one 4f | 0.00933 | - | - | [10] |

| Thiazol-5(4H)-one 5a | 0.00952 | - | - | [10] |

| Dihydropyridine-2(1H)-thione 4c | 17 | MDA-MB-231 | - | [1] |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one 1 | - | A549 | 25 µg/mL | [12][13] |

| cis-stilbene-1,2,3-triazole 9j | 4.51 | HCT-116 | 3.25 | [14] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to measure the effect of test compounds on tubulin polymerization.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Paclitaxel (polymerization promoter, positive control)

-

Nocodazole (polymerization inhibitor, positive control)

-

96-well, half-area, UV-transparent plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Reconstitute tubulin in polymerization buffer on ice. Prepare working solutions of GTP and test compounds.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations or control compounds.

-

Initiation of Polymerization: Add the tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The light scattering by the forming microtubules is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the extent of polymerization (Amax). Determine the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][15]

Analgesic Activity: Antagonism of TRPA1 and TRPV1 Channels

Certain 4-phenyloxazole derivatives exhibit analgesic properties by acting as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[16] These ion channels are expressed in sensory neurons and play crucial roles in the perception of pain, particularly inflammatory and neuropathic pain.[16]

Molecular Mechanism

TRPA1 and TRPV1 are non-selective cation channels that are activated by a variety of noxious stimuli, including chemical irritants, heat, and inflammatory mediators. Their activation leads to an influx of cations (primarily Ca2+), depolarization of the neuron, and the transmission of pain signals to the central nervous system. 4-Phenyloxazole-based antagonists bind to these channels, preventing their opening in response to agonists and thereby blocking the initiation of the pain signal.[16]

Quantitative Data: TRPA1 and TRPV1 Antagonism

The table below shows the in vitro antagonist activity of a representative oxadiazole derivative against human (h), mouse (m), and rat (r) TRPA1 and TRPV1 channels.

| Compound | hTRPA1 IC50 (µM) | mTRPA1 IC50 (µM) | hTRPV1 IC50 (µM) | rTRPV1 IC50 (µM) | Reference |

| Compound 50 (1,2,4-oxadiazole derivative) | 1.42 | 2.84 | 2.13 | 5.02 | [16] |

Experimental Protocol: Calcium Imaging Assay for TRPA1/TRPV1 Antagonism

This protocol describes a cell-based assay to measure the antagonist activity of test compounds on TRPA1 and TRPV1 channels using a fluorescent calcium indicator.

Materials:

-

HEK293 or CHO cells stably expressing human TRPA1 or TRPV1

-

Cell culture medium

-

Fluo-4 AM (calcium indicator)

-

Assay buffer (e.g., HBSS)

-

TRPA1 agonist (e.g., cinnamaldehyde)

-

TRPV1 agonist (e.g., capsaicin)

-

Test compounds (dissolved in DMSO)

-

96-well black-walled, clear-bottom plates

-

Fluorescent plate reader or fluorescence microscope with a calcium imaging system

Procedure:

-

Cell Plating: Seed the TRPA1- or TRPV1-expressing cells into 96-well plates and grow to confluency.

-

Dye Loading: Load the cells with Fluo-4 AM by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells and incubate them with various concentrations of the test compound or vehicle for a specified time.

-

Agonist Stimulation: Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading. Add the appropriate agonist (cinnamaldehyde for TRPA1, capsaicin for TRPV1) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and channel activation.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each compound concentration. Determine the IC50 value for channel antagonism.[16]

Antibacterial and Antiprotozoal Activities

Derivatives of the oxazole scaffold have also demonstrated promising activity against various bacterial and protozoal pathogens.[1][2]

Antibacterial Mechanism of Action

While the precise molecular targets for many oxazole-based antibacterial agents are still under investigation, some studies suggest that they may interfere with the synthesis of the bacterial cell wall. For instance, some oxadiazole derivatives have been shown to target bacterial cell wall biosynthesis. Further research is needed to elucidate the specific enzymes or pathways inhibited by 4-phenyloxazole derivatives in bacteria.

Antiprotozoal Mechanism of Action

The mechanism of action of 4-phenyloxazole derivatives against protozoa is also an area of active research. The activity is likely dependent on the specific derivative and the target organism.

Quantitative Data: Antimicrobial and Antiprotozoal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for antibacterial activity and the IC50 values for antiprotozoal activity of representative oxazole derivatives.

Antibacterial Activity

| Compound/Derivative | E. coli (Zone of Inhibition, mm) | Reference |

| Oxazole derivative 13a | 20 | [1] |

Antiprotozoal Activity

| Compound/Derivative | Giardia lamblia IC50 (µM) | Trichomonas vaginalis IC50 (µM) | Reference |

| 2-Amino-4-(p-benzoyloxyphenyl)-oxazole (3d) | 1.17 | - | [2] |

| 2-Amino-4-(p-bromophenyl)-oxazole (3e) | - | 1.89 | [2] |

| Metronidazole (Reference) | >10 | - | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis of 4-Phenyloxazole Derivatives

The Robinson-Gabriel synthesis is a classical and versatile method for the synthesis of oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of a 4-methyl-5-phenyloxazole derivative.

Workflow:

Figure 3: Robinson-Gabriel Synthesis Workflow.

Procedure:

-

Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

-

Cyclodehydration: Treat the crude 2-acetamido-1-phenylethan-1-one with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the reaction mixture to facilitate the cyclization and dehydration to form the oxazole ring.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by column chromatography to obtain the desired 4-methyl-5-phenyloxazole derivative.[3]

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. While comprehensive in vivo pharmacokinetic data for a wide range of 4-phenyloxazole derivatives is not extensively available in the public domain, in silico predictions and some experimental data for related structures provide valuable insights. Generally, the lipophilicity and metabolic stability of these compounds can be modulated by altering the substituents on the phenyl and oxazole rings.[16]

Conclusion and Future Perspectives

The 4-phenyloxazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The well-established mechanisms of action, including selective COX-2 inhibition and tubulin polymerization inhibition, provide a solid foundation for rational drug design. The emerging roles of 4-phenyloxazole derivatives as ion channel modulators and antimicrobial agents further expand their therapeutic potential.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Novel Mechanisms: Investigating new molecular targets and signaling pathways to uncover untapped therapeutic opportunities.

-

In Vivo Efficacy and Safety Studies: Translating the promising in vitro activities into in vivo models of disease to validate their therapeutic potential and assess their safety profiles.

This technical guide serves as a comprehensive resource to aid researchers in the continued exploration and development of 4-phenyloxazole derivatives as next-generation therapeutics.

References

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019, February 4). Retrieved January 30, 2026, from [Link]

-

Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - NIH. (2020, January 15). Retrieved January 30, 2026, from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (2023, September 6). Retrieved January 30, 2026, from [Link]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13). Retrieved January 30, 2026, from [Link]

-

Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

Targeting the apoptosis pathway to treat tumours of the paediatric nervous system - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved January 30, 2026, from [Link]

-

Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Request PDF. (2025, August 10). Retrieved January 30, 2026, from [Link]

-

Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021, August 23). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025, August 6). Retrieved January 30, 2026, from [Link]

-

Schematic of pertinent inhibitor of apoptosis signaling pathways... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives - iajps. (n.d.). Retrieved January 30, 2026, from [Link]

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. (2024, July 20). Retrieved January 30, 2026, from [Link]

-

The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Research Progress on Apoptosis Signaling Pathways and Their Inhibitors - Oreate AI Blog. (2026, January 7). Retrieved January 30, 2026, from [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved January 30, 2026, from [Link]

-

1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved January 30, 2026, from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19). Retrieved January 30, 2026, from [Link]

-

ADME properties profile of the synthesized compounds - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

ADMET analysis of compounds 1-4. | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Tubulin polymerization inhibition chart of the tested compounds vs CA-4... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

-

Effect of compounds 4 and 6 on tubulin polymerization assay.... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025, August 6). Retrieved January 30, 2026, from [Link]

-

Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - Unich. (2024, November 4). Retrieved January 30, 2026, from [Link]

-

Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a - Chemical Review and Letters. (2024, September 10). Retrieved January 30, 2026, from [Link]

-

Endogenous TRAIL-R4 critically impacts apoptotic and non-apoptotic TRAIL-induced signaling in cancer cells - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025, August 6). Retrieved January 30, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmpr.in [ijmpr.in]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. iajps.com [iajps.com]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the apoptosis pathway to treat tumours of the paediatric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on Apoptosis Signaling Pathways and Their Inhibitors - Oreate AI Blog [oreateai.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. actascientific.com [actascientific.com]

- 15. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of 4-Phenyloxazole's Electronic Structure

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational methodologies used to investigate the electronic structure of 4-phenyloxazole. This molecule, featuring a phenyl ring attached to an oxazole core, is a key scaffold in medicinal chemistry and materials science. Understanding its electronic properties through computational modeling is crucial for predicting its reactivity, photophysical behavior, and potential biological activity.

Introduction: The Significance of 4-Phenyloxazole

The oxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.[1] Its derivatives are integral to numerous biologically active compounds and functional materials. The inclusion of a phenyl group at the 4-position of the oxazole ring creates 4-phenyloxazole, a structure with a conjugated π-electron system that gives rise to interesting electronic and photophysical properties.[2] These properties are central to its application in areas such as fluorescent probes, scintillators, and as a foundational structure for pharmaceutical agents.

Computational chemistry provides a powerful lens to examine the electronic landscape of such molecules at the atomic level.[3] By employing methods like Density Functional Theory (DFT), we can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of electronic transitions. This in-silico approach allows for the rational design of novel 4-phenyloxazole derivatives with tailored properties, accelerating the discovery and development process.

Theoretical Framework: Unveiling Electronic Behavior

A molecule's electronic structure governs its chemical and physical properties. For 4-phenyloxazole, the key aspects to investigate computationally are the frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and the excited-state properties.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[4][5] A smaller gap suggests higher reactivity and easier electronic excitation.

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules, such as biological targets.[4]

-

Excited-State Properties: To understand the photophysical characteristics of 4-phenyloxazole, such as its absorption and emission of light, we need to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[6] It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π* transitions).[7]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and validated workflow for the computational analysis of 4-phenyloxazole's electronic structure. The choice of methods and basis sets is critical for obtaining accurate results and is based on established practices for similar organic molecules.[8][9]

Geometry Optimization and Frequency Analysis

The first and most crucial step is to obtain the most stable 3D structure of the 4-phenyloxazole molecule.

Protocol:

-

Initial Structure Creation: Build the 4-phenyloxazole molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set.[4][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides thermodynamic data such as zero-point vibrational energy.

-

Ground-State Electronic Structure Analysis

Once the optimized geometry is obtained, the ground-state electronic properties can be calculated.

Protocol:

-

Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using the same DFT functional and basis set.

-

Molecular Orbital Analysis: From this calculation, extract and visualize the HOMO and LUMO. Analyze their spatial distribution to understand the electron density in these key orbitals. The energies of the HOMO and LUMO are used to calculate the HOMO-LUMO gap.

-

Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution and identify reactive sites.

Excited-State Analysis (TD-DFT)

To investigate the photophysical properties, TD-DFT calculations are performed.

Protocol:

-

TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation. For studying absorption spectra, the CAM-B3LYP functional is often recommended as it provides a better description of charge-transfer excitations.[11] The number of excited states to calculate will depend on the desired spectral range.

-

Analysis of Results: Analyze the output to obtain:

-

Excitation Energies and Wavelengths (λmax): These correspond to the positions of absorption peaks in the UV-Vis spectrum.[12]

-

Oscillator Strengths (f): These values indicate the probability of a particular electronic transition and are related to the intensity of the absorption bands.

-

Contributing Orbitals: Identify the main orbital contributions to each electronic transition (e.g., HOMO -> LUMO).

-

The entire computational workflow can be visualized as follows:

Caption: A typical workflow for the computational analysis of 4-phenyloxazole's electronic structure.

Results and Discussion: Interpreting the Data

The computational results provide a wealth of information about the electronic nature of 4-phenyloxazole.

Structural and Electronic Properties

The optimized geometry will reveal key bond lengths and angles. For instance, the dihedral angle between the phenyl and oxazole rings is an important parameter that influences the degree of π-conjugation.

A table summarizing the key electronic properties should be constructed for clarity.

| Property | Calculated Value | Significance |

| HOMO Energy | (Value in eV) | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | (Value in eV) | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | (Value in Debye) | Provides information about the overall polarity of the molecule. |

Spectroscopic Properties

The TD-DFT calculations will yield data that can be directly compared with experimental UV-Vis absorption spectra.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | (Value) | (Value) | (Value) | HOMO → LUMO (π-π*) |

| S0 → S2 | (Value) | (Value) | (Value) | (e.g., HOMO-1 → LUMO) |

| ... | ... | ... | ... | ... |

The nature of the transitions, typically π-π* for conjugated systems like 4-phenyloxazole, can be confirmed by visualizing the involved molecular orbitals.

Applications in Drug Development and Materials Science

The insights gained from these computational studies have direct practical implications:

-

Drug Development: By understanding the MEP and FMOs, medicinal chemists can predict how 4-phenyloxazole derivatives might interact with biological targets. For example, regions of negative electrostatic potential may indicate sites for hydrogen bonding with a receptor. The reactivity data can also help in predicting metabolic stability.

-

Materials Science: The calculated absorption and emission properties are crucial for designing new fluorescent materials. By computationally screening different substituents on the 4-phenyloxazole core, it is possible to tune the color and efficiency of light emission for applications in organic light-emitting diodes (OLEDs) and bio-imaging.[8]

Conclusion

Computational analysis of the electronic structure of 4-phenyloxazole provides a detailed and predictive understanding of its properties. The workflow presented in this guide, based on DFT and TD-DFT, is a robust approach for researchers in both academia and industry. By carefully choosing computational methods and critically analyzing the results, it is possible to accelerate the design and discovery of novel 4-phenyloxazole-based molecules for a wide range of applications.

References

- Belaidi, S., & Mellaoui, M. (2011). Electronic structure and physical-chemistry property relationship for oxazole derivatives by AB initio and DFT methods.

- Abdullah, F., Abdullah, A., Akhtar, M. S., Abbas, H. G., Alam, S., Shin, H. S., & Ameen, S. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives.

- Moanţă, A., & Radu, S. (2009). Spectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. Revue Roumaine de Chimie, 54(2), 151-156.

- Hebbali, R., Mekelleche, S., & Zaitri, L. K. (2022). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics, 120(15), e2096387.

- Jat, L. R., Sharma, S., & Tale, R. H. (2014). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4275.

- Barut Celepci, D. (2019). Structural characterization and DFT studies of the highly disordered compound 2-phenyl-4-[4-(N-phenyl-aza-15-crown-5)benzylidene]oxazol-5(4H)-one. Balıkesir University Journal of Science Institute, 21(1), 254-264.

- Chorobiński, M., Krawczyk, P., Kluba, M., & Cysewski, P. (2022). Photophysical and optical properties of 4-(4'-(diphenylamino)benzylidene)-2-phenyloxazol-5(4H)-ones induced by the peripheral substituent. Journal of Molecular Liquids, 367, 120420.

- Khan, I., et al. (2020). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Scientific Reports, 10(1), 1-17.

- Kara Zaitri, L., & Mekelleche, S. (2021). DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. Journal of Molecular Modeling, 27(3), 1-15.

- Abdullah, F., et al. (2020). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives.

-

Ali, A., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][13][14][15]Oxadiazole. ResearchGate.

- Mammadov, A., et al. (2023). GREEN SYNTHESIS AND DFT CALCULATIONS OF 4’-(2-PHENYL-1H-PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1’-BIPHENYL]. Processes of Petrochemistry and Oil Refining, 24(2), 97-106.

- Singh, R. K., et al. (2021).

- Shia, J. S. (2017). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE.

- El-Azhary, A. A. (2005). Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy Online, 20(10), 1-10.

- Rauf, A., et al. (2016).

- Gaber, M., El-Ghamry, H., & Fathalla, S. (2019). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry, 43(34), 13467-13481.

- Mammadov, A., et al. (2022). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol.

- Kumar, S., & Kumar, R. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 193-200.

- BenchChem. (2025). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. BenchChem.

- Li, Y., et al. (2018).

- Dincă, N., et al. (2021). Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R 2 -phenacylid Derivatives in Vacuum and Dimethylformamide. Molecules, 26(11), 3241.

- Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2014). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Journal of the Brazilian Chemical Society, 25(11), 2110-2116.

- Sharma, P., & Kumar, A. (2015). THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES.

- Bharadwaj, P. K., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12563–12574.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. semanticscholar.org [semanticscholar.org]

- 12. gexinonline.com [gexinonline.com]

- 13. irjweb.com [irjweb.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

The Oxazole Scaffold: A Technical Guide to Structure, Synthesis, and Reactivity

Executive Summary: The "Privileged" Heterocycle

The oxazole ring (1,3-oxazole) is a cornerstone of modern medicinal chemistry, functioning not merely as a structural spacer but as a critical pharmacophore. Unlike its isomer isoxazole, oxazole exhibits a distinct electronic bias that allows it to participate in a wide array of transformations—from serving as a masked peptide bond to acting as a diene in Diels-Alder cycloadditions.[1]

This guide moves beyond textbook definitions to explore the operational chemistry of oxazole: how to build it efficiently, how to functionalize it selectively, and how to navigate its unique reactivity profile without ring degradation.

Molecular Architecture & Electronic Bias

To manipulate the oxazole ring, one must first understand its electronic "personality." It is a planar, 6

The Electronic Map

-

The Oxygen Atom (Position 1): Acts as a hard electron donor via resonance (+M) but an inductive withdrawer (-I).[1]

-

The Nitrogen Atom (Position 3): Pyridine-like.[1][2][3][4] It possesses a lone pair in an

orbital orthogonal to the -

C2 Position: The "soft" spot. Flanked by two heteroatoms, this proton is significantly acidic (

) compared to benzene ( -

C5 Position: The nucleophilic site. It is electron-rich relative to C2 and C4, making it the preferred site for electrophilic aromatic substitution (

), though the ring generally requires activation (e.g., electron-donating groups) to react.

Visualization: Reactivity Vectors

The following diagram maps the electronic pressures governing oxazole reactivity.

Figure 1: Functional reactivity map of the oxazole nucleus, highlighting site-selective reaction manifolds.

Synthetic Methodologies: Constructing the Core

While dozens of syntheses exist, two dominate the pharmaceutical landscape due to scalability and functional group tolerance: the Robinson-Gabriel cyclodehydration and the Van Leusen reaction.

Decision Matrix: Which Route?

Select your method based on your available starting materials and desired substitution pattern.

Figure 2: Strategic decision tree for selecting the optimal oxazole ring-closure methodology.

Protocol A: The Van Leusen Synthesis

Best for: 5-substituted oxazoles from aldehydes.[1][5][6] Mechanism: Base-mediated [3+2] cycloaddition of TosMIC (Toluenesulfonylmethyl isocyanide) followed by elimination of sulfinic acid.[1][5][7]

Standard Operating Procedure (SOP):

-

Reagents: Aldehyde (1.0 equiv), TosMIC (1.1 equiv),

(2.5 equiv).[1][6] -

Solvent: Methanol (MeOH) is critical; protic solvents facilitate the elimination step.[1]

-

Execution:

-

Note: This reaction is robust and tolerant of basic amines and pyridines on the aldehyde.[1]

Protocol B: The Robinson-Gabriel Cyclodehydration

Best for: 2,5-disubstituted oxazoles derived from

Standard Operating Procedure (SOP):

-

Precursor: Prepare 2-acylamino ketone (often via Dakin-West reaction or amidation of

-aminoketones).[1][9] -

Dehydrating Agent:

(traditional) or Burgess Reagent (mild).[1] -

Execution (

Method): -

Execution (Burgess Reagent - Mild):

Reactivity & Functionalization[1][4][10][11][12]

C2-Lithiation: The "Valency Tautomerism" Trap

The C2 proton is acidic (

-

The Risk: If the electrophile is "hard" or the temperature rises > -50°C, the ring may open permanently or react in the acyclic form.

-

The Solution: Perform lithiation at -78°C in THF and add the electrophile immediately.

Protocol: C2-Functionalization

-

Setup: Flame-dried flask, Argon atmosphere.

-

Lithiation: Dissolve oxazole (1.0 equiv) in THF. Cool to -78°C.[1]

-

Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask. Stir for 20 mins.

-

Trapping: Add electrophile (e.g.,

, DMF, aldehyde) rapidly.[1] -

Warm: Allow to warm to RT only after the quench.

The Kondrat'eva Reaction (Diels-Alder)

Oxazoles function as azadienes in Diels-Alder reactions.[10] This is a powerful route to pyridines (reaction with alkenes) or furans (reaction with alkynes).[1]

-

Pathway A (Alkyne): Oxazole + Alkyne

[Adduct] -

Pathway B (Alkene): Oxazole + Alkene

[Adduct]

This reaction is historically significant for the synthesis of Vitamin B6 (Pyridoxine).

Quantitative Data Summary

| Property | Value/Characteristic | Context for Drug Design |

| pKa (Conjugate Acid) | 0.8 ± 0.2 | Weak base.[1] Will not protonate at physiological pH (7.4).[1] |

| pKa (C2-H) | ~20 | Acidic enough for lithiation, but stable to mild bases ( |

| Bond Length (O1-C2) | 1.36 Å | Shorter than O1-C5 (1.38 Å), indicating double bond character.[1] |

| Boiling Point | 69-70°C | Volatile.[1] Care must be taken during rotary evaporation.[1] |

| Dipole Moment | 1.50 D | Moderate polarity; typically soluble in DCM, EtOAc, MeOH.[1] |

References

-

The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem Technical Guides.[1][4] (2025).[1][4][6] Link

-

Van Leusen Reaction. Wikipedia / Organic Chemistry Portal.[1][11]Link

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI). (2020).[1][5] Link

-

New Chemistry of Oxazoles (Kondrat'eva Reaction). Heterocycles. (1993).[1][10] Link

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH / PMC.[1] (2010).[1][12] Link

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

Navigating the 4-Phenyloxazole Scaffold: A Technical Guide to SAR and Synthesis

The following technical guide explores the Structure-Activity Relationship (SAR) of 4-phenyloxazole analogs. It is designed for researchers and medicinal chemists, focusing on synthetic pathways, mechanistic insights, and validated experimental protocols.

Executive Summary

The oxazole heterocycle is a cornerstone of medicinal chemistry, often functioning as a bioisostere for amides or esters due to its planar, aromatic nature and hydrogen-bonding capacity. While 5-phenyloxazoles are widely documented (e.g., in valdecoxib analogs), the 4-phenyloxazole regioisomer offers a distinct topological profile. This scaffold positions the phenyl ring adjacent to the nitrogen atom, altering the vector of substituents and electronic distribution across the ring.

This guide dissects the 4-phenyloxazole class, specifically focusing on 2-amino-4-aryloxazoles and 4-carboxamide derivatives . These analogs have demonstrated significant utility as antiprotozoal agents (targeting Giardia lamblia), MAO-B inhibitors, and potential anti-inflammatory agents.

Chemical Architecture & SAR Logic

To rationalize the biological activity, we segment the scaffold into three interaction zones.

Zone 1: The C4-Phenyl Core (Pharmacophore Anchor)

The phenyl ring at position 4 is the primary hydrophobic anchor.

-

Electronic Effects: Para-substitution heavily influences potency. Electron-withdrawing groups (EWGs) like -Br or -NO₂ often enhance lipophilicity and metabolic stability but may alter the dipole moment of the oxazole ring.

-

Steric Constraints: Ortho-substitution on this ring often leads to a "twisted" conformation relative to the oxazole plane, which can break planarity required for intercalation or specific pocket binding.

Zone 2: The C2-Position (The "Head" Group)

The C2 position is the most chemically versatile point of modification.

-

Amino (-NH₂): Confers high polarity and H-bond donor capability. Critical for antiprotozoal activity.

-

Aryl/Alkyl: Extension at C2 (e.g., 2-phenyl) creates a "dumbbell" shape common in COX-2 inhibitors and fluorescent probes.

Zone 3: The C5-Position (The Auxophore)

Often left unsubstituted (H) in 4-phenyloxazoles to minimize steric clash, though small alkyl groups (Methyl) can be used to block metabolic oxidation at this reactive site.

Visualization: SAR Logic Map

Caption: Logical segmentation of the 4-phenyloxazole scaffold affecting biological outcomes.

Synthetic Methodology

The synthesis of 4-phenyloxazoles, particularly the 2-amino derivatives, requires a robust cyclization strategy. The modified Hantzsch synthesis (condensation of

Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)oxazole

This protocol is self-validating via TLC and melting point determination.

Reagents:

-

4-Bromoacetophenone (1.0 eq)

-

Urea (excess, ~5-7 eq)

-

Iodine (0.5 eq, catalyst)

-

Solvent: DMF or Ethanol (absolute)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-bromoacetophenone (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add Urea (50 mmol) and Iodine (5 mmol) to the reaction flask.

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot (

) should disappear, replaced by a lower

-

-

Quench: Cool the mixture to room temperature. Pour into crushed ice (100 g) containing ammonium hydroxide (to neutralize iodine/acid).

-

Isolation: Filter the resulting precipitate. Wash with cold water (3x 20 mL) to remove excess urea.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation:

-

Yield: Expect 60–75%.

-

Appearance: Light yellow/white solid.

-

Characterization:

H NMR should show the characteristic oxazole C5-H singlet around

-

Visualization: Synthetic Pathway

Caption: Cyclization workflow for 2-amino-4-aryloxazoles using urea and alpha-haloketones.

Biological Data & Case Studies

Case Study A: Antiprotozoal Activity

Research indicates that 2-amino-4-phenyloxazoles possess potent activity against Giardia lamblia and Trichomonas vaginalis. The free amino group at C2 is essential; acylation of this amine typically abolishes activity, suggesting it acts as a critical hydrogen bond donor in the target active site.

Table 1: Comparative Activity of 4-Phenyloxazole Analogs against G. lamblia

Data aggregated from standard antiprotozoal assays (IC50 in

| Compound ID | R (Para-position) | C2-Substituent | IC50 ( | Notes |

| POX-1 | -H | -NH₂ | 4.5 | Baseline activity |

| POX-2 | -Br | -NH₂ | 1.9 | Halogen bonding improves potency |

| POX-3 | -O-CO-Ph (Benzoyloxy) | -NH₂ | 1.17 | Superior to Metronidazole in vitro |

| POX-4 | -NO₂ | -NH₂ | 2.8 | Cytotoxicity concerns |

| POX-5 | -Br | -NH-Ac (Acetamide) | > 50 | Loss of H-bond donor kills activity |

Key Insight: The POX-3 analog demonstrates that bulky, lipophilic esters at the para-position can enhance potency, likely by accessing a secondary hydrophobic pocket in the target protein.

Case Study B: MAO-B Inhibition

In the context of neurodegenerative diseases, 2-phenyloxazole-4-carboxamides have emerged as selective MAO-B inhibitors. Here, the 4-phenyloxazole core serves as a rigid spacer, orienting the carboxamide to interact with the FAD cofactor or the substrate cavity entrance.

References

-

Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Source: ResearchGate / University of Benin. URL:[Link]

-

2-Phenyloxazole-4-carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B. Source: ChemMedChem (Wiley).[1] URL:[Link]

-

Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (Comparative scaffold analysis). Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2] URL:[Link]

Sources

The 4-Phenyloxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-phenyloxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. This guide provides a comprehensive technical overview of the 4-phenyloxazole motif as a privileged structure in drug discovery. We will delve into the key synthetic strategies for constructing this scaffold, explore its diverse range of biological activities with a focus on anticancer and anti-inflammatory applications, and elucidate the underlying mechanisms of action. Furthermore, this guide will present detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives on the therapeutic potential of 4-phenyloxazole derivatives.

Introduction: The Rise of the Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with oxazoles being a particularly noteworthy class. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This has led to the incorporation of the oxazole scaffold into numerous clinically approved drugs.

Within the diverse family of oxazoles, the 4-phenyloxazole moiety stands out as a "privileged scaffold." This term is reserved for molecular frameworks that can serve as ligands for multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The phenyl group at the 4-position of the oxazole ring provides a crucial handle for establishing key interactions with biological targets and allows for extensive synthetic modifications to fine-tune potency and selectivity. This guide will specifically focus on the unique attributes and therapeutic potential of the 4-phenyloxazole core.

Synthetic Strategies for the 4-Phenyloxazole Core

The construction of the 4-phenyloxazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and widely adopted strategies are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles, involving the cyclodehydration of a 2-acylamino ketone.[2] This method is particularly well-suited for the synthesis of 2,5-disubstituted oxazoles, and with the appropriate starting materials, can be adapted for the synthesis of 4-phenyloxazole derivatives.